Need fast, chemoselective pyridine functionalization? 2-Bromomethyl-5-Cl-pyridine provides orthogonal handles for mild alkylation then Pd-catalyzed elaboration.
Bulk availability with rigorous QC.
2-(Bromomethyl)-5-chloropyridine (CAS 605681-01-4) is a highly versatile, bifunctional halogenated heterocyclic building block widely utilized in the synthesis of pharmaceuticals and agrochemicals . It features a highly electrophilic bromomethyl group at the 2-position, which serves as an excellent leaving group for rapid nucleophilic substitutions (SN2), and a stable chlorine atom at the 5-position that modulates the pyridine ring's electronic properties [1]. This specific substitution pattern makes it a highly effective precursor for sequential functionalization, allowing chemists to perform mild alkylations followed by targeted transition-metal-catalyzed cross-couplings at the chlorinated site .
Substituting 2-(Bromomethyl)-5-chloropyridine with its closest analog, 2-(chloromethyl)-5-chloropyridine, fundamentally compromises process efficiency in procurement and manufacturing workflows . The chloromethyl variant possesses a significantly poorer leaving group, which drastically reduces the rate of nucleophilic substitution, necessitating harsher reaction conditions, higher temperatures, and longer reaction times that can degrade sensitive substrates . Conversely, substituting with the non-chlorinated 2-(bromomethyl)pyridine eliminates the orthogonal 5-chloro handle, entirely preventing downstream palladium-catalyzed cross-coupling elaboration and forcing chemists into longer, less efficient synthetic routes.
In comparative evaluations of halomethylpyridines, the bromomethyl leaving group exhibits markedly higher reactivity compared to its chloromethyl counterpart . During the alkylation of model nucleophiles such as sodium phenoxide, bromomethyl derivatives achieve near-quantitative yields (>90%) in significantly shorter reaction times under mild conditions. In contrast, chloromethyl analogs exhibit lower relative reactivity, often requiring prolonged heating and resulting in lower overall yields due to the inferior leaving group ability of chloride .
| Evidence Dimension | Alkylation yield and reaction kinetics |
| Target Compound Data | >90% yield with rapid reaction times |
| Comparator Or Baseline | 2-(chloromethyl)pyridine analogs (lower yields, prolonged heating required) |
| Quantified Difference | >15% higher yield and substantially reduced reaction time |
| Conditions | Nucleophilic substitution with sodium phenoxide in polar aprotic solvents |
Procuring the bromomethyl variant minimizes reaction times and avoids harsh heating, which is critical for preserving sensitive functional groups during complex API manufacturing.
In advanced asymmetric synthesis utilizing photoenzymatic hydrogen atom transfer (HAT), bromomethyl pyridines demonstrate a quantitative performance advantage over chloromethyl baselines [1]. When subjected to photoenzymatic hydroalkylation with alkenes using an OYE1/GDH-105 catalyst system, the 2-bromomethyl pyridine framework achieved an 80% isolated yield while maintaining an exceptional 97% enantiomeric excess (e.e.). Under identical conditions, the corresponding 2-chloromethyl pyridine analog yielded only 75% (97% e.e.), highlighting the higher radical generation efficiency of the carbon-bromine bond [1].
| Evidence Dimension | Isolated yield in photoenzymatic hydroalkylation |
| Target Compound Data | 80% isolated yield (97% e.e.) |
| Comparator Or Baseline | 2-chloromethyl pyridine analog (75% isolated yield, 97% e.e.) |
| Quantified Difference | 5% absolute increase in isolated yield |
| Conditions | Photoenzymatic HAT hydroalkylation with alkenes using OYE1/GDH-105 at 25 °C |
A 5% absolute yield improvement in late-stage biocatalytic steps significantly reduces the cost of goods and improves overall process efficiency for chiral pharmaceutical intermediates.
The presence of the 5-chloro substituent in 2-(bromomethyl)-5-chloropyridine provides a critical bifunctional advantage over the simpler 2-(bromomethyl)pyridine baseline[1]. While both compounds readily undergo rapid SN2 alkylation at the bromomethyl site, 2-(bromomethyl)-5-chloropyridine retains an intact, activated 5-chloro position post-alkylation. This allows for subsequent palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) directly on the pyridine ring, a sequential elaboration pathway that is impossible with the unchlorinated comparator [1].
| Evidence Dimension | Number of orthogonal functionalization handles |
| Target Compound Data | 2 distinct reactive sites (C2-bromomethyl for SN2, C5-chloro for Pd-coupling) |
| Comparator Or Baseline | 2-(bromomethyl)pyridine (1 reactive site) |
| Quantified Difference | 1 additional orthogonal cross-coupling handle |
| Conditions | Sequential SN2 alkylation followed by transition-metal-catalyzed cross-coupling |
This dual reactivity allows procurement teams to source a single, versatile building block for multi-step elaboration, streamlining inventory and reducing the need for complex de novo syntheses.
2-(Bromomethyl)-5-chloropyridine is a highly effective choice for multi-step API synthesis where orthogonal reactivity is required. Its structure allows chemists to first perform mild N- or O-alkylations utilizing the highly reactive bromomethyl group, followed by downstream palladium-catalyzed cross-couplings at the 5-chloro position to elaborate the pyridine core .
In medicinal chemistry, the strong leaving group ability of the bromomethyl moiety ensures rapid, high-yielding nucleophilic substitutions without the need for extensive condition optimization or harsh heating. This makes the compound highly advantageous compared to chloromethyl analogs for generating diverse libraries of pyridine-containing drug candidates efficiently .
Driven by its enhanced performance in photoenzymatic hydrogen atom transfer (HAT) reactions, this compound is ideally suited for the synthesis of complex chiral molecules. The bromomethyl group facilitates more efficient radical generation compared to chloromethyl baselines, resulting in higher isolated yields of enantiopure hydroalkylation products [1].